(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Catalog No.
S726265
CAS No.
100858-34-2
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

CAS Number

100858-34-2

Product Name

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

IUPAC Name

benzyl (3R)-3-hydroxypiperidine-1-carboxylate

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1

InChI Key

NDGWBAFATMSBHZ-GFCCVEGCSA-N

SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)O

Medicinal Chemistry

(R)-BHPC serves as a building block for the synthesis of more complex molecules with potential medicinal properties. Researchers investigate its use as a precursor for the development of novel drugs targeting various therapeutic areas. Studies suggest its possible applications in the design of medications for conditions like Alzheimer's disease and Parkinson's disease [PubChem, National Institutes of Health (.gov) []].

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral compound classified as a piperidine derivative, characterized by the presence of a hydroxyl group at the C3 position of the piperidine ring. This structural feature imparts significant chirality, which can influence the compound's biological activity and pharmacological properties. The molecular formula for this compound is C13H17NO3C_{13}H_{17}NO_{3}, with a molecular weight of approximately 235.28 g/mol .

Physically, (R)-Benzyl 3-hydroxypiperidine-1-carboxylate appears as a white to pale-yellow sticky oil, which can also manifest as a semi-solid or solid under certain conditions. Its boiling point is reported to be around 384.9°C at 760 mmHg .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones. Common reagents for this process include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group within the piperidine ring can be reduced to yield different alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The hydroxyl group may undergo substitution reactions with halides or amines, facilitated by reagents such as thionyl chloride or phosphorus tribromide .

These reactions allow for the synthesis of various derivatives and modifications of the parent compound.

The synthesis of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate typically involves asymmetric reduction techniques. One common method utilizes an enzyme from Candida parapsilosis, which catalyzes the reduction of 3-piperidone derivatives to yield (R)-3-hydroxypiperidine. In industrial applications, whole-cell biocatalysts are employed in aqueous monophasic systems to enhance substrate concentration and conversion efficiency, making the process more commercially viable .

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a chiral building block for synthesizing complex organic molecules and pharmaceuticals, particularly those targeting neurological conditions.
  • Biological Research: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor interactions.
  • Industrial Use: It is utilized in the production of fine chemicals and as a precursor for other bioactive compounds .

The mechanism of action for (R)-Benzyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific enzymes and receptors, influenced by its structural characteristics. Research into these interactions helps elucidate its potential therapeutic roles and provides insight into its pharmacodynamics. The exact pathways may vary depending on the context in which it is used, highlighting the importance of further studies to understand its full biological profile .

Several compounds exhibit structural similarities to (R)-Benzyl 3-hydroxypiperidine-1-carboxylate. Here are some notable examples:

Compound NameSimilarityNotable Features
Benzyl 3-hydroxypyrrolidine-1-carboxylate0.92Pyrrolidine ring instead of piperidine
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate0.92Chiral center differs from (R)-Benzyl
Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate0.92Another stereoisomer differing at C3
Benzyl 4-hydroxyazepane-1-carboxylate0.92Azepane ring structure
Benzyl 4-hydroxypiperidine-1-carboxylate0.92Hydroxyl group at C4 instead of C3

These compounds share structural features but differ in their ring composition or stereochemistry, which can lead to variations in biological activity and pharmacological properties.

XLogP3

1.5

Wikipedia

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Dates

Last modified: 08-15-2023

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